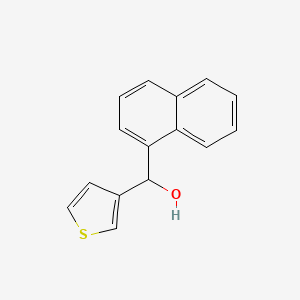

Naphthalen-1-yl(thiophen-3-yl)methanol

Description

Properties

IUPAC Name |

naphthalen-1-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGABRSSYKULICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with thiophene-3-carbaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(thiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of naphthalen-1-yl(thiophen-3-yl)ketone.

Reduction: Formation of this compound.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Potential as a Lead Compound

Naphthalen-1-yl(thiophen-3-yl)methanol shows promise as a lead compound in drug discovery. Its structural components, specifically the thiophene and naphthalene moieties, are known to exhibit biological activities. Preliminary studies suggest that compounds with similar structures can interact with various biomolecules, potentially leading to therapeutic effects against diseases like cancer and diabetes .

Case Study: Anticancer Activity

A study investigated derivatives of thiophene and naphthalene for their anticancer properties. The results indicated that modifications to the naphthalene structure could enhance binding affinity to cancer-related proteins, such as Mcl-1, which is crucial in apoptosis regulation . This suggests that this compound could be optimized for similar therapeutic targets.

Organic Electronics

Conductive Polymers

The presence of both thiophene and naphthalene rings in this compound contributes to its potential use in organic electronics. These structural features are advantageous for developing conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Comparison of Conductive Properties

| Compound | Conductivity (S/cm) | Application |

|---|---|---|

| This compound | TBD | OLEDs, OPVs |

| Thiophene-based polymer | TBD | OLEDs |

| Naphthalene-based polymer | TBD | OPVs |

Note: TBD indicates that specific conductivity values need further empirical determination.

Material Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing various functional materials. Its reactivity allows for modifications that can lead to new materials with tailored properties for specific applications, such as sensors or catalysts .

Case Study: Chemosensors Development

Research has demonstrated the utility of thiophene-naphthalene derivatives in developing chemosensors for detecting metal ions. These sensors exhibit significant color changes upon interaction with specific ions, indicating their potential for environmental monitoring and safety applications .

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

(a) Fluorinated Derivatives

- (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol (CAS 1409026-12-5) incorporates a fluorine atom at the 4-position of the thiophene ring.

- Boiling Point: Predicted to be 467.7±35.0 °C, slightly higher than non-fluorinated analogs due to increased molecular polarity .

(b) Methoxy-Substituted Derivatives

- (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5) introduces a methoxy group at the 6-position of the naphthalene ring. The electron-donating methoxy group alters electronic distribution, which may enhance solubility and π-stacking interactions in supramolecular assemblies.

- Density : 1.259±0.06 g/cm³, lower than the parent compound, suggesting reduced crystallinity .

Substituent Variations on the Thiophene Ring

(a) Nitrophenyl-Thiophene Hybrids

- This derivative demonstrated potent inhibition of Pseudomonas aeruginosa quorum sensing, with a survival rate increase in Galleria mellonella larvae (p = 0.0203) . The nitro group enhances electrophilicity, facilitating interactions with bacterial enzymes.

(b) Pyrazole-Thiophene Hybrids

- (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2090951-91-8) integrates a pyrazole ring, introducing additional hydrogen-bonding sites. Such modifications are common in kinase inhibitors, though specific activity data for this compound remains unreported .

Functional Group Replacements

(a) Ethanol Derivatives

- 1-(Naphthalen-1-yl)ethanol and 1-(thiophen-3-yl)ethanol replace the hydroxymethyl group with ethanol. However, in quinazolinone-based anticancer agents, ethanol derivatives showed lower cytotoxicity compared to methanol analogs, highlighting the critical role of the hydroxymethyl group in bioactivity .

(b) Ketone Analogs

- (3-Methoxyphenyl)(naphthalen-1-yl)methanone (CAS 109251-88-9) replaces the alcohol with a ketone. This change eliminates hydrogen-bonding capacity but enhances stability under acidic conditions. Such derivatives are often used as intermediates in organic synthesis .

Table 1: Comparative Data for Selected Analogs

Cytotoxicity and Anticancer Activity

In quinazolinone derivatives, the 2-(naphthalen-1-yl) group was critical for cytotoxicity against HSC-3 cancer cells, whereas thiophen-3-yl analogs (e.g., MJ73, MJ77–80) were largely inactive except for MJ78, which showed moderate activity . This underscores the naphthalene moiety’s superior bioactivity over thiophene in certain contexts.

Enzymatic Inhibition

Compound 62 [(2-nitrophenyl)(thiophen-3-yl)methanol] inhibited PqsD, an enzyme in P. aeruginosa quorum sensing, with higher efficacy (p = 0.0203) than its phenyl counterpart (Compound 19, p = 0.04830) . The thiophene ring’s electronic properties likely enhance binding to the enzyme’s active site.

Biological Activity

Naphthalen-1-yl(thiophen-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene moiety linked to a thiophene ring through a methanol group. Its molecular formula is . The structural features contribute to its unique interactions with biological targets, influencing its pharmacological profile.

Antioxidant Activity

Research Findings:

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. In studies, derivatives of this compound demonstrated significant radical scavenging activity, outperforming ascorbic acid in some instances. For example, a related compound showed an antioxidant activity 1.26 times higher than that of ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 12 µM | 1.26 times higher |

| Ascorbic Acid | 15 µM | Baseline |

Antimicrobial Activity

Antibacterial Properties:

this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Antifungal Properties:

The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values suggesting effective inhibition at concentrations similar to those required for bacterial inhibition .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 16.69 |

| Candida albicans | 13.40 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, including HCT116 (colon cancer), showing selective cytotoxicity with IC50 values ranging from 7.1 to 11.9 µM . Mechanistic studies indicate that the compound induces cell cycle arrest at the S and G2/M phases, suggesting its role in inhibiting tumor cell proliferation.

Case Study:

In a study involving a series of synthesized derivatives, this compound was among those showing significant inhibition of cancer cell growth, with promising results for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Naphthalen-1-yl(thiophen-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification, condensation, or catalytic hydrogenation. For example:

- Esterification : React thiophen-3-yl acetic acid derivatives with naphthalen-1-ylmethanol precursors using thionyl chloride (SOCl₂) as an activating agent in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Condensation : Employ hydroxylamine hydrochloride and KOH in ethanol under reflux to form isoxazole intermediates, followed by neutralization with acetic acid (applicable to naphthalene derivatives) .

- Catalytic Hydrogenation : Use hydrogen gas and nickel catalysts in methanol/water mixtures for reductive amination or alcohol formation, though yields may vary with temperature and catalyst loading .

- Critical Factors : Solvent polarity (methanol vs. DCM), catalyst choice (e.g., Ni vs. KOH), and reflux duration (12+ hours for condensation) significantly impact purity and yield.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing single crystals via slow evaporation in methanol or acetonitrile.

- Analyzing bond angles (e.g., C11–O1–H1 = 1.81 Å) and torsion angles (e.g., C2–C1–C10–C5 = −176.55°) to confirm stereochemistry, referencing similar naphthalenemethanol derivatives .

- Validate intermolecular interactions (e.g., hydrogen bonding) using SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare chemical shifts with structurally analogous compounds (e.g., 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea δH 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.38 for biphenyl-naphthalene amines) .

- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200 cm⁻¹) and thiophene ring vibrations (C–S stretch ~700 cm⁻¹).

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral column chromatography (e.g., amylose-based columns) with hexane/ethanol gradients, adapting protocols from 1-(naphthalen-1-yl)ethanamine resolution .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to induce stereoselectivity in thiophene-naphthalene linkages .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .

Q. How can the compound’s reactivity in cross-coupling reactions be analyzed for derivative synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with boronic acids (e.g., arylboronic acids) under Pd(PPh₃)₄ catalysis in toluene/ethanol at 80°C. Monitor via TLC for biphenyl product formation .

- Electrophilic Substitution : Assess thiophene ring reactivity using Friedel-Crafts acylation (AlCl₃ catalyst) to introduce ketone groups at the 2-position .

- Photophysical Studies : Evaluate conjugation effects by measuring UV-Vis absorption (λmax ~270–300 nm for naphthalene-thiophene systems) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Comparative Stability Testing : Replicate synthesis in varying pH (3–7) using acetic acid or KOH, monitoring degradation via HPLC.

- Mechanistic Insight : Acidic conditions may protonate the hydroxyl group, increasing electrophilicity of the naphthalene ring and promoting side reactions (e.g., dimerization). Reference hydrolysis studies of similar naphthol derivatives .

- Mitigation : Use buffered conditions (pH 7.0 phosphate buffer) during purification to stabilize the methanol moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.